molecular formula C18H20N6O5S2 B2376874 N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1170085-56-9

N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2376874
CAS No.: 1170085-56-9
M. Wt: 464.52
InChI Key: RNJLMZHHHVHADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H20N6O5S2 and its molecular weight is 464.52. The purity is usually 95%.
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Biological Activity

N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in various biological applications. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Thiadiazole ring : Known for its diverse biological activities.
  • Pyrazole moiety : Associated with anti-inflammatory and analgesic properties.
  • Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.

The molecular formula is C20H24N4O4SC_{20}H_{24}N_4O_4S, with a molecular weight of approximately 408.49 g/mol.

Research indicates that compounds with similar structural features can interact with several key signaling pathways:

  • Inhibition of PI3K/mTOR Pathway : This pathway regulates cell growth and metabolism. Inhibition may lead to reduced tumor growth and proliferation.
  • Antitumor Activity : Compounds containing thiadiazole rings have shown efficacy against various cancer cell lines by inhibiting DNA synthesis and promoting apoptosis.
  • Antimicrobial Properties : The presence of the thiadiazole moiety has been linked to antimicrobial activity against a range of pathogens.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance:

  • A study reported that compounds similar to the target compound exhibited IC50 values against HepG-2 (liver cancer) and A549 (lung cancer) cell lines of 4.37 µM and 8.03 µM, respectively .
  • Mechanisms attributed to anticancer activity include inhibition of RNA and DNA synthesis without affecting protein synthesis, targeting key kinases involved in tumorigenesis .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial effects:

  • Research highlighted the antimicrobial properties of 1,3,4-thiadiazole derivatives against various bacteria and fungi .

Study 1: Antitumor Efficacy

In vitro studies on a series of thiadiazole derivatives demonstrated their ability to induce apoptosis in cancer cells. For example:

CompoundCell LineIC50 (µM)
20bHepG-24.37
20bA5498.03

These results suggest that modifications in the structure can significantly enhance anticancer activity.

Study 2: Antimicrobial Properties

A review of various thiadiazole derivatives indicated their effectiveness against common pathogens:

PathogenActivity
E. coliEffective
S. aureusModerate
C. albicansHigh

This highlights the versatility of thiadiazole-based compounds in combating microbial infections.

Properties

IUPAC Name

N-[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O5S2/c1-24-8-11(16(23-24)29-4)15(26)20-17-21-22-18(31-17)30-9-14(25)19-10-5-6-12(27-2)13(7-10)28-3/h5-8H,9H2,1-4H3,(H,19,25)(H,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJLMZHHHVHADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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